![molecular formula C25H30O B170085 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene CAS No. 167633-81-0](/img/structure/B170085.png)
1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene: is a complex organic compound with the molecular formula C25H30O This compound is known for its unique structural properties, which include an ethoxy group, a propylcyclohexyl group, and a phenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of an ethynyl intermediate through a coupling reaction between a phenylacetylene derivative and a suitable halide.
Introduction of the Propylcyclohexyl Group:
Ethoxylation: The final step involves the ethoxylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed include alcohols and alkanes.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the ethoxy or phenyl groups. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Scientific Research Applications
Chemistry
In chemistry, 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and sensors for detecting specific biomolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene: This compound has a similar structure but with an ethyl group instead of an ethoxy group.
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has additional fluorine atoms, which can alter its chemical reactivity and properties.
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene: This compound lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
Uniqueness
The uniqueness of 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the ethynyl group, in particular, allows for unique interactions and reactions that are not possible with similar compounds.
Properties
IUPAC Name |
1-ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O/c1-3-5-20-8-14-23(15-9-20)24-16-10-21(11-17-24)6-7-22-12-18-25(19-13-22)26-4-2/h10-13,16-20,23H,3-5,8-9,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQFOQFNQXFZLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564127 |
Source


|
| Record name | 1-Ethoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116903-48-1 |
Source


|
| Record name | 1-Ethoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ethoxyphenylethynyl)-trans-4-(4-propylcyclohexyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
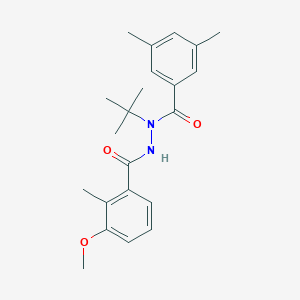
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)


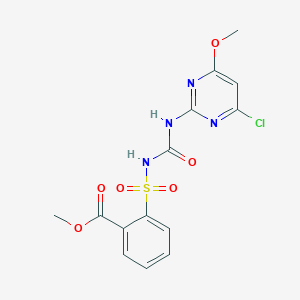
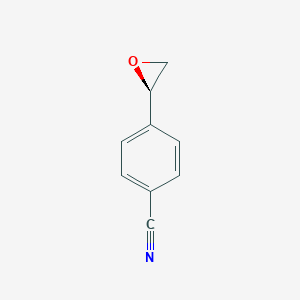




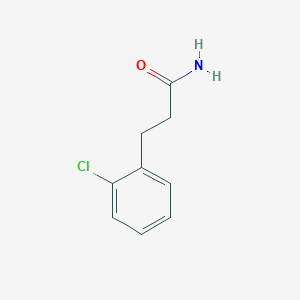

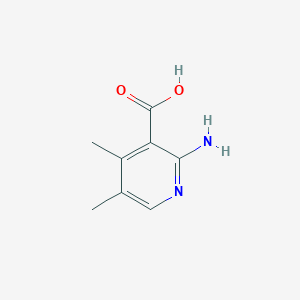
![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)
